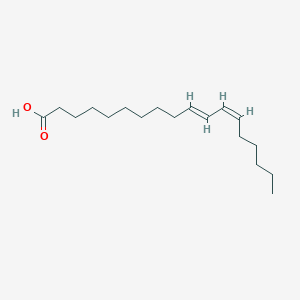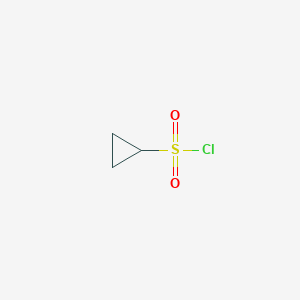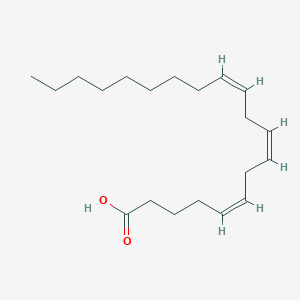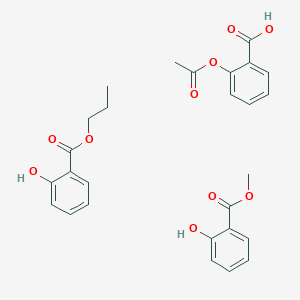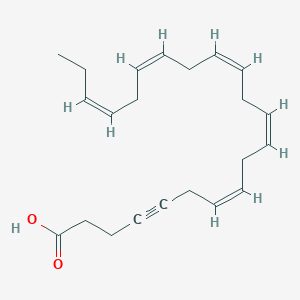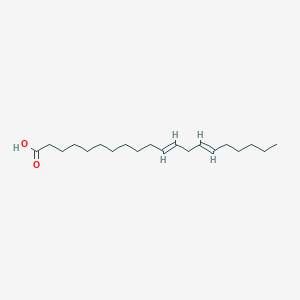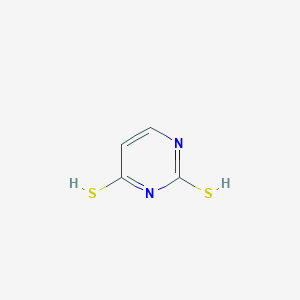![molecular formula C10H15NO4 B164329 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) CAS No. 131588-96-0](/img/structure/B164329.png)
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI), commonly known as CBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. While CBDA is not found in significant quantities in the plant, it can be synthesized in the laboratory and has shown promise as a potential treatment for a range of conditions.
Wirkmechanismus
The exact mechanism of action of CBDA is not yet fully understood, but it is thought to interact with the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain, inflammation, and immune function. CBDA is thought to interact with the cannabinoid receptors in the body, which may help to modulate these processes.
Biochemische Und Physiologische Effekte
CBDA has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potential anti-inflammatory properties, CBDA has also been found to have potential anti-tumor effects. In one study, CBDA was found to inhibit the growth of human breast cancer cells in vitro. CBDA has also been found to have potential neuroprotective effects, with studies suggesting that it may help to protect against neurodegenerative conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBDA is that it can be synthesized in the laboratory, which allows for greater control over the purity and concentration of the compound. However, one limitation is that CBDA is not found in significant quantities in the cannabis plant, which may limit its potential as a natural treatment option.
Zukünftige Richtungen
There are a number of potential future directions for research on CBDA. One area of interest is the development of CBDA-based treatments for inflammatory conditions such as arthritis. Another area of interest is the potential use of CBDA as a treatment for neurodegenerative conditions such as Alzheimer's disease. Additionally, researchers may continue to explore the potential anti-tumor effects of CBDA, with the goal of developing new cancer treatments. Finally, researchers may also explore the potential use of CBDA in combination with other cannabinoids or drugs, in order to enhance its therapeutic effects.
Synthesemethoden
CBDA can be synthesized in the laboratory using a variety of methods. One commonly used method involves the reaction of cyclobutenedione with an ethyl ester of propargyl alcohol, followed by reduction of the resulting product with sodium borohydride. Another method involves the reaction of cyclobutenedione with an ethyl ester of 3-hydroxypropylamine, followed by reduction of the resulting product with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
CBDA has been the subject of extensive scientific research, with studies suggesting that it may have potential therapeutic applications in a range of conditions. One area of research has focused on CBDA's potential anti-inflammatory properties. In one study, CBDA was found to inhibit the production of inflammatory cytokines in cultured human cells, suggesting that it may have potential as a treatment for inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
131588-96-0 |
|---|---|
Produktname |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Kanonische SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Synonyme |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



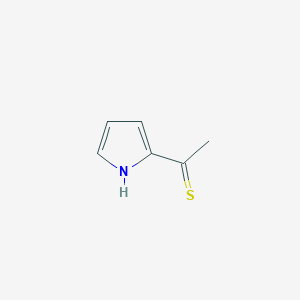
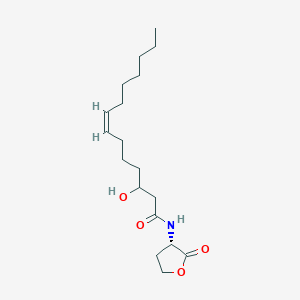
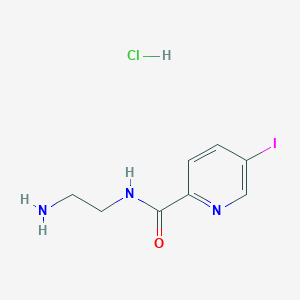
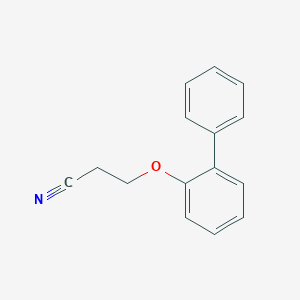
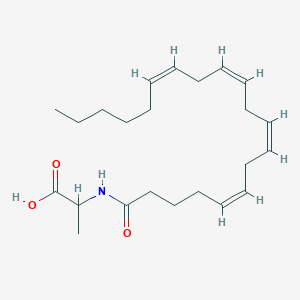
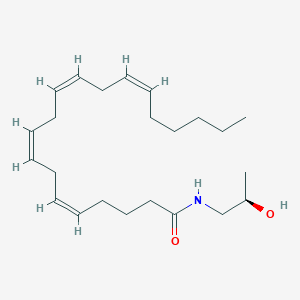
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
